Tetrakis(methylthio)tetrathiafulvalene
Overview
Description
Tetrakis(methylthio)tetrathiafulvalene is an organic compound with the molecular formula C10H12S8. It is a derivative of tetrathiafulvalene, a well-known electron donor in the field of organic electronics. This compound is characterized by the presence of four methylthio groups attached to the tetrathiafulvalene core, which enhances its electron-donating properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(methylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with methylthiolating agents. One common method is the reaction of tetrathiafulvalene with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(methylthio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine or ferric chloride.
Substitution: Substitution reactions involve the replacement of one or more methylthio groups with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of radical cations, while substitution reactions yield various functionalized derivatives .
Scientific Research Applications
Tetrakis(methylthio)tetrathiafulvalene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tetrakis(methylthio)tetrathiafulvalene involves its ability to donate electrons. The compound interacts with molecular targets through electron transfer processes, which can lead to the formation of radical cations. These radical cations are highly conductive and can participate in various redox reactions. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparison with Similar Compounds
Tetrathiafulvalene: The parent compound, which lacks the methylthio groups, has lower electron-donating properties compared to tetrakis(methylthio)tetrathiafulvalene.
Tetrakis(ethylthio)tetrathiafulvalene: Similar to this compound but with ethylthio groups, it exhibits different solubility and electronic properties.
Bis(ethylenedithio)tetrathiafulvalene: Another derivative with ethylenedithio groups, known for its use in organic superconductors.
Uniqueness: this compound is unique due to its enhanced electron-donating properties and stability, making it a valuable compound in the field of organic electronics and materials science .
Properties
IUPAC Name |
2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXUARUONPZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348258 | |
Record name | Tetrakis(methylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-77-0 | |
Record name | Tetrakis(methylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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